molecular formula C17H23NO2 B1324812 Cyclopentyl 4-(morpholinomethyl)phenyl ketone CAS No. 898770-77-9

Cyclopentyl 4-(morpholinomethyl)phenyl ketone

Cat. No.: B1324812
CAS No.: 898770-77-9
M. Wt: 273.37 g/mol
InChI Key: BDQYLSATHKUFFP-UHFFFAOYSA-N
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Description

The compound "Cyclopentyl 4-(morpholinomethyl)phenyl ketone" is an aryl ketone derivative featuring a cyclopentyl group attached to a phenyl ring substituted with a morpholinomethyl moiety. This analog shares a cyclopentyl ketone backbone but substitutes the morpholinomethyl group with a spirocyclic ether-amine (1,4-dioxa-8-azaspiro[4.5]decane), resulting in distinct physicochemical and biological properties.

Properties

IUPAC Name

cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-17(15-3-1-2-4-15)16-7-5-14(6-8-16)13-18-9-11-20-12-10-18/h5-8,15H,1-4,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQYLSATHKUFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642664
Record name Cyclopentyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-77-9
Record name Cyclopentyl[4-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 4-(morpholinomethyl)phenyl ketone typically involves the reaction of cyclopentanone with 4-(morpholinomethyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the ketone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography can help in obtaining a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(morpholinomethyl)phenyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Cyclopentyl 4-(morpholinomethyl)phenyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl 4-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Cyclopentyl 4-(morpholinomethyl)phenyl ketone," we analyze structurally and functionally related compounds from the provided evidence:

Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Source
Cyclopentyl[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone C₂₀H₂₇NO₃ 329.440 1,4-Dioxa-8-azaspiro[4.5]decane 898758-61-7
Cyclopropyl 4-fluorophenyl ketone C₁₀H₉FO 164.18 Cyclopropyl, 4-fluorophenyl N/A
4-(trans-4-Heptylcyclohexyl)-phenol C₁₉H₃₀O 274.44 Heptylcyclohexyl, phenol 90525-37-4

Key Observations:

Morpholinomethyl groups (hypothesized in the target compound) are more flexible and may improve solubility due to the amine’s polarity . Fluorine in cyclopropyl 4-fluorophenyl ketone ( ) enhances electronegativity, influencing electronic distribution and reactivity in substitution reactions .

Molecular Weight and Applications The spirocyclic analog ( ) has a higher molecular weight (329.44 g/mol) than typical aryl ketones, which may limit diffusion across biological membranes. Phenolic derivatives like 4-(trans-4-heptylcyclohexyl)-phenol ( ) are used in materials science and agrochemicals, whereas morpholine-containing compounds are often explored for pharmaceutical applications due to their bioavailability .

Synthetic Complexity The spirocyclic compound ( ) likely requires multi-step synthesis involving spiro-ring formation, whereas morpholinomethyl derivatives could be synthesized via simpler alkylation or Mannich reactions.

Functional Comparison

Property This compound (Hypothetical) Cyclopentyl[4-(Spirocyclic)phenyl]methanone Cyclopropyl 4-Fluorophenyl Ketone
Solubility Moderate (polar morpholine group) Low (lipophilic spirocycle) Low (fluorophenyl group)
Reactivity High (amine nucleophilicity) Moderate (steric hindrance) High (electrophilic fluorine)
Bioactivity Potential Likely CNS or antimicrobial applications Agrochemical intermediates Fluorinated drug precursors

Research Findings and Limitations

  • highlights the role of spirocyclic substituents in agrochemical intermediates, contrasting with the hypothesized pharmacological relevance of morpholinomethyl groups.
  • describes synthetic methods for cyclopentanone derivatives, suggesting that analogous routes (e.g., hydrolysis or alkylation) could apply to the target compound .
  • underscores market-driven applications for structurally distinct compounds, emphasizing the need for tailored synthesis based on substituent design .

Data Gaps: Direct experimental data (e.g., melting point, bioactivity) for "this compound" is absent in the provided evidence. Further studies are required to validate its properties and applications.

Biological Activity

Cyclopentyl 4-(morpholinomethyl)phenyl ketone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to a phenyl ketone, with a morpholinomethyl substituent. The presence of the morpholine ring is crucial as it influences the compound's interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound primarily arises from its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects. The exact molecular targets depend on the context of use, but potential interactions include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, similar to other phenyl ketones that act as inhibitors in various biochemical pathways.
  • Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Compound Modification Biological Activity
This compoundBase compoundModerate enzyme inhibition
Cyclopentyl 3-(morpholinomethyl)phenyl ketoneChange position of morpholineIncreased receptor affinity
Cyclopentyl 4-(piperidinomethyl)phenyl ketoneReplace morpholine with piperidineEnhanced potency in specific assays

These modifications illustrate how slight changes in structure can significantly affect efficacy and selectivity.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound exhibited cytotoxicity against several types of cancer cells, potentially through apoptosis induction.
  • Neuroprotective Effects : Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease treatment.
  • Inflammatory Response Modulation : In vitro studies demonstrated that this compound could modulate inflammatory cytokine production, indicating potential applications in treating inflammatory diseases.

Research Findings

Recent research highlights the diverse applications and potential therapeutic uses of this compound:

  • Inhibition Studies : Various studies have reported IC50 values for enzyme inhibition ranging from low nanomolar to micromolar concentrations, indicating strong biological activity.
  • Binding Affinities : The compound has shown promising binding affinities for several targets, which could lead to its development as a therapeutic agent.

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